Zirconium acetate

説明

特性

CAS番号 |

4229-34-9 |

|---|---|

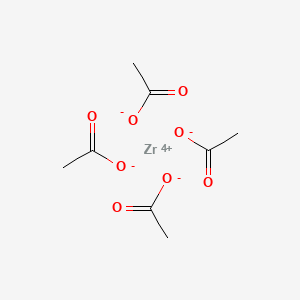

分子式 |

C2H4O2Zr |

分子量 |

151.28 g/mol |

IUPAC名 |

acetic acid;zirconium |

InChI |

InChI=1S/C2H4O2.Zr/c1-2(3)4;/h1H3,(H,3,4); |

InChIキー |

BNUDRLITYNMTPD-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Zr+4] |

正規SMILES |

CC(=O)O.[Zr] |

他のCAS番号 |

7585-20-8 4229-34-9 |

物理的記述 |

Liquid |

ピクトグラム |

Corrosive; Irritant |

関連するCAS |

7585-20-8 |

賞味期限 |

Stable under recommended storage conditions. Zirconium acetate aq solution containing 22% zirconium oxide ... /is/ stable at room temperature. Available as 13% ZrO2 (aqueous solution) ... stable at room temperature, but temperature of hydrolysis decreases with pH. |

製品の起源 |

United States |

準備方法

Reaction of Zirconium Chloride with Acetic Acid

The direct reaction between zirconium tetrachloride (ZrCl₄) and acetic acid (CH₃COOH) represents one of the earliest documented methods for synthesizing zirconium acetate. This method, detailed in a 1959 patent, involves dissolving ZrCl₄ in glacial acetic acid under gentle heating (50–60°C), followed by the addition of acetic anhydride to reduce hydrogen ion concentration. The subsequent distillation of acetic acid and hydrogen chloride (HCl) at reduced pressure (40–50 mm Hg) facilitates the crystallization of zirconium tetraacetate (Zr(CH₃COO)₄) with yields exceeding 98%.

A critical advantage of this method lies in its avoidance of polymeric byproducts, which are common in aqueous syntheses. The reaction proceeds via intermediate chlorozirconyl acetato complexes, such as ZrCl₂(CH₃COO)₂·xCH₃COOH (where x = 3–5), which decompose upon distillation to form the final product. However, residual chlorine content (0.03–0.1%) may persist unless oxidative purification with hydrogen peroxide is employed.

Synthesis from Zirconium Oxychloride

Zirconium oxychloride (ZrOCl₂·8H₂O) serves as a versatile precursor for zirconium acetate synthesis. In a 2003 study, zirconium oxy-hydroxy-acetate (Zr₄O₃(OH)₇(CH₃COO)₃·5H₂O) was prepared by reacting ZrOCl₂ with acetic acid under controlled conditions. The process involves dissolving ZrOCl₂ in boiling acetic acid, evaporating the solution to a specific volume, and allowing crystallization over 12 hours. This method avoids the use of anhydrous conditions, making it more accessible for laboratory-scale production.

Structural analysis reveals that the product differs significantly from earlier formulations, with a unique stoichiometry attributed to the coexistence of oxide, hydroxide, and acetate ligands. Thermogravimetric studies confirm that calcining this compound at 500°C produces phase-pure zirconia (ZrO₂), highlighting its utility as a precursor for ceramic materials.

Hydrothermal and Solution-Phase Methods

Recent advances in solution chemistry have enabled the synthesis of hexanuclear zirconium acetate clusters. By incrementally adding acetic acid to aqueous Zr(IV) solutions, researchers observed a structural transition from tetranuclear hydrolysis species ([Zr₄(OH)₈(OH₂)₁₆]⁸⁺) to the hexanuclear complex Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂. Single-crystal X-ray diffraction confirms that this cluster, crystallized from slow evaporation of acidic solutions (pH ≈ 1.77), retains its structure in both solution and solid states.

This method emphasizes the role of pH control and ligand concentration in directing cluster formation. Adjusting the pH with ammonium acetate (CH₃COONH₄) ensures solubility and prevents premature precipitation, enabling high-purity crystal growth.

Comparative Analysis of Methods

Challenges and Optimization Strategies

A persistent challenge in zirconium acetate synthesis is controlling ligand coordination to avoid polymorphic impurities. For instance, excess acetic acid may lead to over-saturation of acetate ligands, destabilizing the desired clusters. Advanced characterization techniques, such as Zr K-edge EXAFS spectroscopy, have proven indispensable for monitoring solution-phase species and validating structural models.

Optimization strategies include:

- Temperature Modulation : Maintaining temperatures below 80°C prevents decomposition of acetate ligands.

- Oxidative Purification : Post-synthesis treatment with hydrogen peroxide reduces residual chlorine content to <0.05%.

- Ligand Stoichiometry Control : Molar ratios of Zr:CH₃COOH ≥ 1:4 favor hexanuclear cluster formation.

化学反応の分析

Types of Reactions: Zirconium acetate undergoes various chemical reactions, including:

-

Hydrolysis: In the presence of water, zirconium acetate can hydrolyze to form zirconium hydroxide and acetic acid. [ \text{Zr}_6\text{O}_4(\text{OH})_4(\text{O}_2\text{CCH}3){12} + \text{H}_2\text{O} \rightarrow \text{Zr(OH)}_4 + \text{CH}_3\text{COOH} ]

-

Oxidation: Zirconium acetate can be oxidized to form zirconium dioxide, a material with significant industrial applications. [ \text{Zr}_6\text{O}_4(\text{OH})_4(\text{O}_2\text{CCH}3){12} + \text{O}_2 \rightarrow \text{ZrO}_2 + \text{CH}_3\text{COOH} ]

Common Reagents and Conditions: Common reagents used in reactions with zirconium acetate include water, oxygen, and various acids and bases. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are obtained.

Major Products: The major products formed from reactions involving zirconium acetate include zirconium hydroxide, zirconium dioxide, and acetic acid. These products have various applications in different fields, including materials science and industrial chemistry.

科学的研究の応用

Ice Structuring Properties

Ice Control in Natural and Engineered Systems

Zirconium acetate has been identified as a compound with ice-structuring properties similar to those of antifreeze proteins found in nature. Its ability to inhibit ice crystal growth and recrystallization makes it valuable in various fields:

- Cryopreservation : ZRA acts as a cryoprotectant, reducing ice crystal formation during the freezing process, which is crucial for preserving biological samples such as cells and tissues .

- Food Preservation : The compound can enhance the quality of frozen foods by minimizing ice crystal formation, thus maintaining texture and flavor .

- Cold Weather Applications : ZRA's properties can be utilized in applications that require control over freezing processes, such as in civil engineering and construction where ice formation can affect structural integrity .

Materials Science Applications

Template for Composite Materials

Zirconium acetate has been explored as a template for creating porous materials through ice templating techniques. When ZRA is incorporated into a solution that is subsequently frozen, it induces the formation of hexagonal cavities within the material. This property is particularly useful for:

- Biomedical Applications : Creating scaffolds for tissue engineering, where controlled porosity is essential for cell growth and nutrient transport .

- Construction Materials : Enhancing the structural properties of composites used in building materials by controlling pore structure during synthesis .

Industrial Uses

Zirconium acetate's unique properties have led to various industrial applications:

- Waterproofing Agents : ZRA is used in formulations for waterproofing textiles and paper products, providing durability against moisture while maintaining breathability .

- Flame Retardants : The compound is also employed in treatments that enhance fire resistance in various materials, contributing to safety standards in manufacturing .

- Catalysis : As a precursor for zirconium-based catalysts, ZRA plays a role in chemical reactions requiring metal catalysts, particularly in organic synthesis processes .

Case Study 1: Cryopreservation Techniques

In a study examining the use of zirconium acetate as a cryoprotectant, researchers found that solutions containing ZRA significantly reduced ice crystal size compared to control groups without ZRA. This was demonstrated through differential scanning calorimetry (DSC), which showed altered phase transition temperatures due to ZRA's presence, indicating its effectiveness in preserving cellular integrity during freezing processes .

Case Study 2: Ice Templating for Biomedical Scaffolds

Another investigation focused on using zirconium acetate in ice templating to create scaffolds for tissue engineering. The resulting materials exhibited well-defined hexagonal pores that facilitated cell attachment and proliferation. The study highlighted how manipulating the concentration of ZRA could control pore size and distribution, optimizing conditions for specific tissue types .

作用機序

Zirconium acetate can be compared with other zirconium-based compounds, such as zirconium chloride and zirconium dioxide. While all these compounds contain zirconium, they have different properties and applications:

Zirconium Chloride: This compound is used as a precursor in the synthesis of other zirconium compounds and has applications in catalysis and materials science.

Zirconium Dioxide: Known for its high thermal stability and resistance to corrosion, zirconium dioxide is used in ceramics, coatings, and other high-temperature applications.

Uniqueness: Zirconium acetate is unique due to its ability to form metal-organic frameworks and its solubility in water. These properties make it particularly useful in applications that require the formation of stable complexes and the synthesis of advanced materials.

類似化合物との比較

Zirconium Acetate Hydroxide (ZRAH)

ZRAH (empirical formula: (CH₃CO₂)ₓZr(OH)ᵧ) shares functional groups with zirconium acetate but differs in stoichiometry and pH-dependent behavior:

- Ice inhibition : ZRAH exhibits stronger IRI activity at pH 4.7 compared to ZRA, which performs better at pH 3.3 .

- Growth rates : At 0.05–0.1°C supercooling, ZRAH reduces c-axis growth velocity more effectively than ZRA due to latent heat redistribution during crystallization .

- Gelation : ZRAH solutions polymerize faster at pH >4.7, limiting their shelf life compared to ZRA .

Table 1: ZRA vs. ZRAH in Ice Modulation

Other Zirconium Salts

- Zirconium nitrate (ZrO(NO₃)₂): Cationic, used in catalyst synthesis. Lacks ice-shaping properties due to nitrate's weak hydrogen-bonding capacity .

- Zirconium propionate: Exhibits similar cross-linking applications but lower toxicity (NOAEL = 2060 mg/kg in dogs) compared to ZRA .

- Zirconyl acetate (ZrO(CH₃CO₂)₂) : Contains higher ZrO₂ content (22%) and is used in sol-gel processes for zirconia ceramics. Less effective in ice templating than ZRA .

Metal Acetates (Yttrium, Barium)

Yttrium acetate and barium acetate fail to replicate ZRA’s ice-shaping effects, highlighting zirconium’s unique oligomerization and hydroxyl-bridging as critical for ice interaction .

Table 2: Functional Comparison with AFPs

Structural and Functional Insights

- Oligomerization: ZRA’s tetrameric/octameric Zr clusters enable ice-plane recognition, unlike monomeric yttrium/barium acetates .

- Functional groups : Acetate and hydroxyl groups in ZRA mimic AFP’s threonine-rich ice-binding sites, facilitating hexagonal cavity formation in ice .

Q & A

Q. What experimental techniques are recommended for assessing the ice recrystallization inhibition (IRI) activity of zirconium acetate?

To evaluate IRI activity, use a Nikon optical microscope equipped with an LC-PolScope and a Linkam MDBCS 196 cold stage. Samples are cooled to –20°C at 50°C/min, held for 2 minutes, then warmed to –3°C for recrystallization monitoring. Ice crystal development is recorded over 10–60 minutes, with orientation analysis via polarization imaging. This method ensures precise temperature control and quantifies recrystallization patterns .

Q. How can researchers measure the growth rate of ice crystals in zirconium acetate solutions?

A custom nanoliter osmometer with a LabView interface is used. Solutions are flash-frozen, and single ice crystals are grown under controlled supercooling. Growth rates are calculated using ImageJ to measure crystal elongation along the a- and c-axes. Repeated measurements (≥3 replicates) ensure statistical validity, with pH adjustments (3.3–4.7) to study pH-dependent effects .

Q. What distinguishes zirconium acetate (ZRA) from zirconium acetate hydroxide (ZRAH) in cryoprotection studies?

ZRA contains acetate ligands, while ZRAH includes hydroxyl groups. ZRA exhibits stronger ice growth inhibition due to higher active oligomer concentrations. ZRAH’s activity increases at pH 4.7 but requires careful pH management to avoid gelation. Structural differences in acetate/hydroxyl ratios influence binding to ice planes .

Advanced Research Questions

Q. How does pH influence the ice inhibition activity of zirconium acetate?

Activity peaks at pH 4.2–4.7, where oligomerization enhances ice-binding. Lower pH (3.3) reduces polymerization, decreasing efficacy, while pH >4.7 causes over-polymerization, slowing diffusion. Spectroscopic studies confirm pH-dependent shifts in tetramer/octamer equilibria, critical for ice recognition .

Q. What structural mechanisms explain zirconium acetate’s ice-binding properties?

Oligomers (tetramers/octamers) expose acetate and hydroxyl groups, mimicking antifreeze proteins (AFPs). Methyl groups from acetate interact hydrophobically with ice, akin to AFP threonine residues. Chains or sheets of Zr complexes align with hexagonal ice planes, reducing growth rates via reversible adsorption .

Q. How do conflicting reports on ZRAH’s ice-shaping activity arise, and how can they be resolved?

Discrepancies stem from preparation protocols. Deville et al. reported no activity due to low pH (3.3) and insufficient oligomerization. Adjusting ZRAH to pH 4.7 and aging solutions increases active oligomers, aligning with observed hexagonal cavity formation in ice-templated materials .

Q. What methodological challenges arise when studying zirconium acetate’s oligomerization effects?

Gelation at pH >4.7 complicates diffusion studies. Use dynamic light scattering (DLS) or small-angle X-ray scattering (SAXS) to monitor oligomer size in real-time. Aging studies (4–6 days) reveal polymerization kinetics, critical for correlating structure and activity .

Q. How does zirconium acetate compare to antifreeze proteins (AFPs) in thermal hysteresis (TH) activity?

ZRA shows minimal TH (0.02–0.1°C), unlike hyperactive AFPs (1–5°C). However, ZRA inhibits recrystallization comparably to AFPs. Mutagenesis studies suggest its methyl-acetate groups mimic low-TH AFP mutants, prioritizing ice shaping over TH .

Data Contradiction Analysis

Q. Why do some studies report hexagonal ice shaping by ZRA while others observe irregular morphologies?

Variations arise from supercooling rates and pH. High supercooling (e.g., 50°C/min) produces hopper-shaped crystals, while slower cooling (0.1°C/min) yields hexagonal facets. Consistent pH (4.2–4.7) and ZRA concentration (13.3 g/L) standardize results .

Q. How can researchers reconcile discrepancies in zirconium acetate’s recrystallization inhibition efficacy?

Conflicting IRI metrics may stem from assay sensitivity. Use quantitative metrics like mean grain size reduction (%) over time, and standardize cooling protocols. Cross-validate with AFP-positive controls (e.g., type III AFP) to calibrate inhibition thresholds .

Q. Methodological Recommendations

- Oligomerization Control : Pre-age ZRA/ZRAH solutions at pH 4.2–4.7 for 24 hours to stabilize active species.

- Imaging : Combine bright-field microscopy with LC-PolScope for crystal orientation mapping.

- pH Calibration : Use 100 mM acetate buffers and verify with micro-pH probes to avoid gelation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。